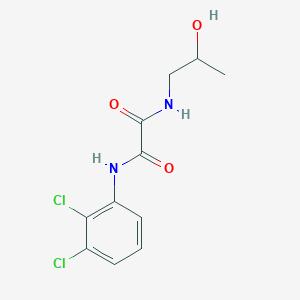
N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as propiconazole, is a triazole fungicide that has been widely used in agriculture to control fungal diseases in crops. Propiconazole has also been studied for its potential use in medical research due to its unique properties and mechanism of action.
Aplicaciones Científicas De Investigación
Propiconazole has been studied for its potential use in medical research due to its ability to inhibit the growth of fungi and bacteria. Propiconazole has been shown to have antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee has been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Mecanismo De Acción
Propiconazole works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and ultimately results in cell death. Propiconazole has also been shown to have an effect on the expression of virulence factors in some fungal species, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
Propiconazole has been shown to have a range of biochemical and physiological effects in both fungal and mammalian cells. In fungal cells, N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee has been shown to cause changes in cell morphology, DNA synthesis, and the expression of various genes. In mammalian cells, N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee has been shown to have an effect on the expression of genes involved in cholesterol metabolism, as well as on the activity of certain enzymes involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propiconazole has several advantages for use in lab experiments, including its broad spectrum of activity against fungi and bacteria, its ability to inhibit the growth of drug-resistant strains, and its relatively low toxicity to mammalian cells. However, N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee. One area of interest is the development of new formulations or delivery methods that could increase the efficacy of N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee as a therapeutic agent. Another area of interest is the identification of new molecular targets for N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee, which could lead to the development of more specific and targeted therapies. Finally, there is a need for further studies to evaluate the safety and efficacy of N-(2,3-dichlorophenyl)-N'-(2-hydroxypropyl)ethanediamidee in preclinical and clinical settings.
Propiedades
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-6(16)5-14-10(17)11(18)15-8-4-2-3-7(12)9(8)13/h2-4,6,16H,5H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJSUPCIAREFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



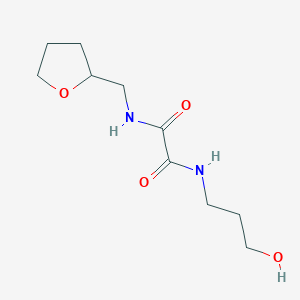
![methyl 4-(2-{[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3909728.png)
![N-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909737.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909748.png)
![2-{2-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909755.png)

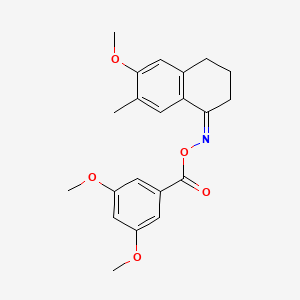
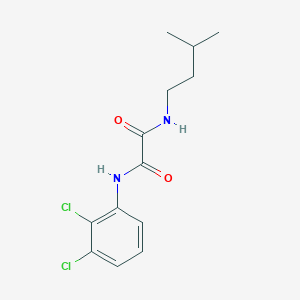
![2-(cyclopropylmethyl)-8-(1,4-dimethylpentyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3909772.png)


![N'-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3909787.png)
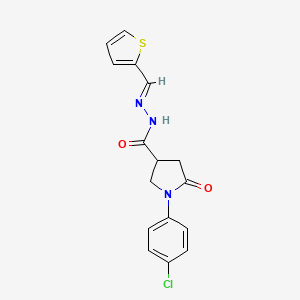
![N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909817.png)